molecular formula C9H14I2N2O2 B6193664 3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide CAS No. 2680530-75-8

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide

Cat. No.: B6193664
CAS No.: 2680530-75-8
M. Wt: 436
InChI Key:
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Description

3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with the molecular formula C9H12N2O2. This compound is characterized by its phenolic hydroxyl group and amino groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide typically involves the reaction of 2-amino-5-hydroxyphenylacetic acid with ammonia in the presence of a reducing agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. The process involves the use of catalysts and solvents to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is used as a building block for the synthesis of more complex molecules. Its phenolic and amino groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. It is also investigated for its role in cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide exerts its effects involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino groups can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modulate biological processes and exert its biological activities.

Comparison with Similar Compounds

  • 5-Hydroxytryptophan: Another compound with a similar structure, used as a precursor in the biosynthesis of serotonin.

  • Kynurenic acid: A metabolite of tryptophan, known for its neuroprotective properties.

  • Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.

Uniqueness: 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is unique in its combination of phenolic and amino groups, which provides it with distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

2680530-75-8

Molecular Formula

C9H14I2N2O2

Molecular Weight

436

Purity

95

Origin of Product

United States

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